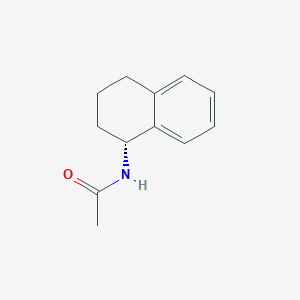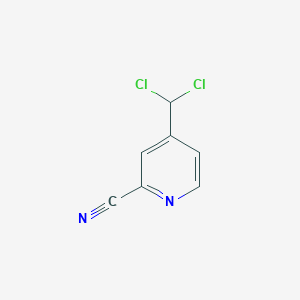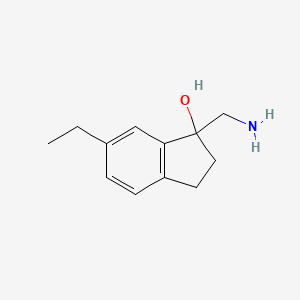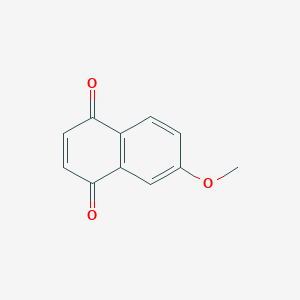
8-Methoxy-2,4-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2,4-dimethylquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. The molecular formula of this compound is C11H12N2O, and it has a molecular weight of 188.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,4-dimethylquinazoline typically involves the use of 2-methoxybenzonitrile as a starting material. The synthetic route includes several steps such as hydrolysis, reduction, halogenation, and substitution reactions. For instance, the hydrolysis of 2-methoxybenzonitrile followed by reduction and halogenation can yield intermediates that are further reacted to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound can be achieved using microwave-assisted synthesis. This method is preferred due to its efficiency, sustainability, and economic benefits. Microwave irradiation accelerates the reaction rates and improves yields compared to conventional heating methods .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-2,4-dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common and can produce a variety of functionalized quinazolines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and other peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated intermediates and nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives, such as quinazoline N-oxides and substituted quinazolines, which have significant biological activities .
Aplicaciones Científicas De Investigación
8-Methoxy-2,4-dimethylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2,4-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparación Con Compuestos Similares
Quinazoline: The parent compound with a similar structure but without the methoxy and dimethyl substitutions.
2,4-Dimethylquinazoline: Lacks the methoxy group but shares the dimethyl substitutions.
8-Methoxyquinazoline: Contains the methoxy group but lacks the dimethyl substitutions.
Uniqueness: 8-Methoxy-2,4-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups enhances its reactivity and potential as a pharmacologically active compound .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
8-methoxy-2,4-dimethylquinazoline |
InChI |
InChI=1S/C11H12N2O/c1-7-9-5-4-6-10(14-3)11(9)13-8(2)12-7/h4-6H,1-3H3 |
Clave InChI |
ZYICMVOCFYCGOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC(=N1)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)




![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)




